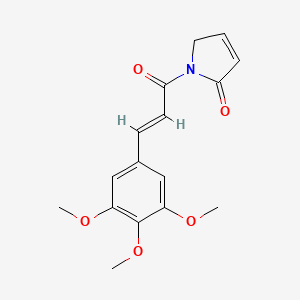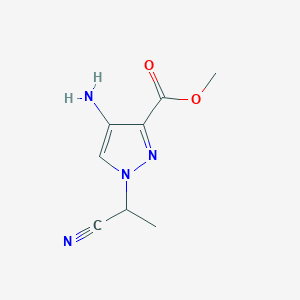
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent on the pyrazole ring, and a cyclopropylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives replacing the chloro group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The exact mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies and assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C8H11ClN4O |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C8H11ClN4O/c9-6-3-13(12-8(6)10)4-7(14)11-5-1-2-5/h3,5H,1-2,4H2,(H2,10,12)(H,11,14) |
InChI-Schlüssel |
QQMRQXAXFYZTHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CN2C=C(C(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)


![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)





![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)

![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)

